9-[2',7,7'-Tri(carbazol-9-yl)-9,9'-spirobi[fluorene]-2-yl]carbazole
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Overview
Description
9-[2’,7,7’-Tri(carbazol-9-yl)-9,9’-spirobi[fluorene]-2-yl]carbazole is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, making them valuable in various applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices .
Mechanism of Action
Target of Action
Carbazole-based compounds are known to interact with various optoelectronic applications .
Mode of Action
The compound’s mode of action is primarily through its electrochemical properties. Carbazole and its derivatives, including this compound, have become important materials for optoelectronic applications . The compound’s structure, which includes carbazole as an electron-donating pendant group, allows it to exhibit high charge carrier mobility and photochemical stability .
Biochemical Pathways
The electrochemical properties of carbazole-based compounds provide insight into their oxidation and reduction mechanisms, as well as possible subsequent reactions .
Pharmacokinetics
The compound’s high charge carrier mobility and photochemical stability suggest that it may have unique pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in optoelectronic applications. Its high charge carrier mobility and photochemical stability make it a valuable material in this field .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s electrochemical properties, including its oxidation and reduction mechanisms, can be affected by environmental conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2’,7,7’-Tri(carbazol-9-yl)-9,9’-spirobi[fluorene]-2-yl]carbazole typically involves multiple steps, including the formation of carbazole units and their subsequent coupling with spirobi[fluorene] moieties. One common method involves the use of palladium-catalyzed C-N coupling reactions, which are efficient and yield high purity products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for electronic applications .
Chemical Reactions Analysis
Types of Reactions
9-[2’,7,7’-Tri(carbazol-9-yl)-9,9’-spirobi[fluorene]-2-yl]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly at the carbazole units, can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Silver oxide or potassium permanganate in acetone.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Various halogenated reagents under palladium-catalyzed conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
9-[2’,7,7’-Tri(carbazol-9-yl)-9,9’-spirobi[fluorene]-2-yl]carbazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Tris(4-carbazoyl-9-ylphenyl)amine: Known for its use in OLEDs and similar optoelectronic applications.
2,6-Bis(9H-carbazol-9-yl)pyridine: Another carbazole derivative with applications in electronic devices.
Uniqueness
9-[2’,7,7’-Tri(carbazol-9-yl)-9,9’-spirobi[fluorene]-2-yl]carbazole is unique due to its spirobi[fluorene] core, which provides enhanced stability and optoelectronic properties compared to other carbazole derivatives .
Properties
IUPAC Name |
9-[2',7,7'-tri(carbazol-9-yl)-9,9'-spirobi[fluorene]-2-yl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H44N4/c1-9-25-65-53(17-1)54-18-2-10-26-66(54)74(65)45-33-37-49-50-38-34-46(75-67-27-11-3-19-55(67)56-20-4-12-28-68(56)75)42-62(50)73(61(49)41-45)63-43-47(76-69-29-13-5-21-57(69)58-22-6-14-30-70(58)76)35-39-51(63)52-40-36-48(44-64(52)73)77-71-31-15-7-23-59(71)60-24-8-16-32-72(60)77/h1-44H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMJBASCKOPOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)C6=C(C57C8=C(C=CC(=C8)N9C1=CC=CC=C1C1=CC=CC=C19)C1=C7C=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21)C=C(C=C6)N1C2=CC=CC=C2C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H44N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
977.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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